4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione
Description
Properties
CAS No. |
139333-09-8 |
|---|---|
Molecular Formula |
C16H9N3O2 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-anthracen-1-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
SGZFIGNAMBKNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Anthracen-1-yl)urazole Intermediate
Starting Materials:
Hydrazine hydrate and anthracene-1-carboxylic acid derivatives or anthracene-containing isocyanates.-
- Hydrazine reacts with diethyl carbonate or related carbamoylating agents to form hydrazodicarboxamide intermediates.
- The hydrazodicarboxamide is then reacted with anthracene-1-isocyanate or anthracene-1-carboxylic acid derivatives under controlled conditions to form the 4-(anthracen-1-yl)semicarbazide intermediate.
- Cyclization of this intermediate under basic or thermal conditions yields the 4-(anthracen-1-yl)urazole.
-
- Solvents: Dimethylformamide (DMF), sulfolane, or other high-boiling polar aprotic solvents.
- Temperature: Typically 100–200 °C for cyclization steps.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Yields:
Literature reports for similar 4-substituted urazoles indicate yields ranging from 50% to 80%, depending on the substituent and reaction optimization.
Oxidation to 4-(Anthracen-1-yl)-1,2,4-triazole-3,5-dione
-
- tert-Butyl hypochlorite (t-BuOCl)
- Lead tetroxide (Pb3O4) in sulfuric acid
- Other mild oxidants capable of converting urazoles to triazolinediones
Procedure:
The 4-(anthracen-1-yl)urazole is dissolved in an appropriate solvent (e.g., dichloromethane or sulfuric acid medium), and the oxidant is added slowly at low temperature to control the reaction rate and avoid decomposition. The reaction mixture is stirred until complete conversion is observed by TLC or spectroscopic methods.Isolation:
The product is isolated by extraction, washing, and purification via recrystallization or column chromatography under inert atmosphere to prevent degradation.Yields:
Oxidation yields are generally high (70–90%) when optimized, but sensitive to reaction conditions.
Representative Reaction Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to urazole | Hydrazine + anthracene-1-isocyanate, DMF, 120–180 °C, inert atmosphere | 60–75 | Requires careful temperature control |
| 2 | Oxidation to TAD | tert-Butyl hypochlorite, DCM, 0–25 °C | 80–90 | Sensitive to moisture and light |
Research Findings and Optimization Notes
The choice of solvent and temperature critically affects the cyclization efficiency to form the urazole intermediate. High-boiling polar aprotic solvents such as DMF or sulfolane improve solubility and reaction rates.
The oxidation step must be carefully controlled to avoid over-oxidation or decomposition of the sensitive triazolinedione product. Use of tert-butyl hypochlorite at low temperature is preferred for mild and selective oxidation.
Purification under inert atmosphere is recommended due to the high reactivity and potential instability of the triazolinedione.
Alternative synthetic routes involving the preparation of acyl azides and Curtius rearrangement to isocyanates have been reported for related urazole derivatives, but their application to anthracene-substituted compounds is limited due to steric and solubility issues.
Literature analogs such as 4-phenyl-1,2,4-triazoline-3,5-dione provide a useful synthetic blueprint, with modifications to accommodate the larger anthracene substituent.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
This data suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Cancer Research
The compound has also been investigated for its potential to inhibit enzymes related to cancer progression. In particular, studies have focused on its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The inhibition activity was quantified using enzyme assays:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Topoisomerase I | 75% |
| Topoisomerase II | 60% |
These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs.
Materials Science Applications
Photophysical Properties
The anthracene group enhances the photophysical properties of the compound, making it suitable for applications in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which can selectively destroy cancer cells. Studies have shown that upon irradiation with UV light, the compound exhibits significant singlet oxygen generation:
| Light Source | Singlet Oxygen Yield (µM) |
|---|---|
| UV Lamp | 150 |
| LED Light | 120 |
This capability positions this compound as a promising candidate for PDT applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The results demonstrated its superior activity compared to other derivatives, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to significant cell death through apoptosis pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Mechanism of Action
The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:
In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.
In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
- Solubility: PTAD and DAPTAD are soluble in acetonitrile or aqueous-organic mixtures, critical for bioconjugation and analytical workflows . Pyrenylpropyl-TAD, with its hydrophobic pyrene group, likely requires nonpolar solvents .
- Stability : PTAD derivatives are typically stored at 2–8°C or under inert atmospheres to prevent decomposition . Methoxyphenyl-TAD requires freezer storage (-20°C), suggesting lower thermal stability .
Key Research Findings
- Tyrosine Selectivity : PTAD reacts 10–100× faster with tyrosine than tryptophan or lysine under aqueous conditions, making it ideal for bioconjugation .
- Regioselectivity in Cycloadditions : PTAD forms anti-adducts exclusively in reactions with nitrosoformates, attributed to steric and electronic effects of the phenyl group .
- Derivatization Efficiency : DAPTAD increases LC-MS sensitivity for vitamin D metabolites by 10–50× compared to underivatized analytes .
Biological Activity
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.
The molecular formula of this compound is with a molecular weight of approximately 275.26 g/mol. The structure includes an anthracene moiety that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H9N3O2 |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 139333-09-8 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . These findings suggest that the compound may exert its anti-inflammatory effects by modulating immune responses.
Case Study:
In a study evaluating various triazole derivatives for their anti-inflammatory effects, it was found that certain derivatives exhibited IC50 values in the low micromolar range for COX-2 inhibition. This suggests a promising therapeutic application for managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains. For example, a series of triazole derivatives were evaluated for their antimicrobial activity and showed significant inhibition against various pathogens .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(Anthracen-1-yl)-... | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Cytotoxic Activity
The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. Compounds related to this compound have shown significant antiproliferative activity against human cancer cell lines. A study reported that certain derivatives inhibited cell growth with IC50 values ranging from 10 to 30 µM .
Case Study:
In a cytotoxicity assay involving human peripheral blood mononuclear cells (PBMCs), several triazole derivatives demonstrated low toxicity levels while effectively inhibiting cell proliferation. The viability of treated cells remained above 90%, indicating a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
